(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a propanamide derivative with an oxadiazole ring and two amino groups. Propanamides are a class of compounds where an amide functional group is attached to a propyl (3 carbon) backbone . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the propanamide backbone, the oxadiazole ring, and the amino groups . Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As a propanamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The oxadiazole ring might also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide group and the oxadiazole ring) would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antibacterial Activity : Azole derivatives synthesized from amino propanehydrazide, closely related to the compound , exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Local Anesthetic Activity : Basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides showed considerable local anaesthetic activity (Saxena et al., 1984).
Synthesis Methodology : A safe and facile method for the formation of 3-trifluoromethyl-5-amino-1,2,4-oxadiazoles was reported, highlighting the compound's potential for scalable synthesis (Goldberg et al., 2014).
Urease Inhibition and Low Cytotoxicity : Novel bi-heterocyclic propanamides exhibited very promising activity against urease, an enzyme, and were found to be less cytotoxic agents (Abbasi et al., 2020).
Antioxidant and Anti-inflammatory Activities : Certain derivatives displayed significant antioxidant activity, surpassing that of standard Ascorbic acid, and also showed promising anti-inflammatory activity (Sravya et al., 2019).
Energetic Material Synthesis : The compound has been used in the synthesis of energetic materials with high heat of detonation, indicating its potential application in this domain (Cao et al., 2020).
Applications in Insensitive Energetic Materials : Studies have also explored its use in the development of insensitive energetic materials, which are significant in the field of explosives (Kumar et al., 2018).
Safety And Hazards
Future Directions
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could be in the field of medicinal chemistry, where propanamide derivatives and oxadiazole-containing compounds are often studied for their potential therapeutic effects .
properties
IUPAC Name |
(3S)-3-amino-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14)/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRIVGUQMYWVTC-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C1=NC(=NO1)[C@H](CO)N)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.